molecular formula C7H9N2OSe B142137 6-Propyl-2-selenouracil CAS No. 126632-05-1

6-Propyl-2-selenouracil

Cat. No. B142137
M. Wt: 216.13 g/mol
InChI Key: ZXJNANZNCFMKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-2-selenouracil (PSU) is a synthetic compound that belongs to the class of selenouracils. It has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activity. PSU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.

Mechanism Of Action

The exact mechanism of action of 6-Propyl-2-selenouracil is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways. 6-Propyl-2-selenouracil has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to modulate the activity of various transcription factors and cytokines involved in the regulation of immune responses.

Biochemical And Physiological Effects

6-Propyl-2-selenouracil has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-Propyl-2-selenouracil has also been shown to exhibit antioxidant properties by reducing the production of reactive oxygen species. In addition, 6-Propyl-2-selenouracil has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of 6-Propyl-2-selenouracil is its relatively simple synthesis method, which allows for large-scale production of the compound. 6-Propyl-2-selenouracil is also stable under a range of conditions, making it suitable for use in various experimental setups. However, 6-Propyl-2-selenouracil has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 6-Propyl-2-selenouracil has not been extensively studied in humans, and its safety profile has not been fully established.

Future Directions

There are several potential future directions for research on 6-Propyl-2-selenouracil. One area of interest is the development of 6-Propyl-2-selenouracil derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Propyl-2-selenouracil's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Further studies are also needed to establish the safety and efficacy of 6-Propyl-2-selenouracil in humans, which could pave the way for its development as a novel therapeutic agent.

Synthesis Methods

6-Propyl-2-selenouracil can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 6-propyl-2-thiouracil with elemental selenium in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure 6-Propyl-2-selenouracil.

Scientific Research Applications

6-Propyl-2-selenouracil has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in preclinical studies. 6-Propyl-2-selenouracil has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

CAS RN

126632-05-1

Product Name

6-Propyl-2-selenouracil

Molecular Formula

C7H9N2OSe

Molecular Weight

216.13 g/mol

InChI

InChI=1S/C7H9N2OSe/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H,8,9,10)

InChI Key

ZXJNANZNCFMKTL-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)[Se]

SMILES

CCCC1=CC(=O)NC(=N1)[Se]

Canonical SMILES

CCCC1=CC(=O)N=C(N1)[Se]

synonyms

6-propyl-2-selenouracil

Origin of Product

United States

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